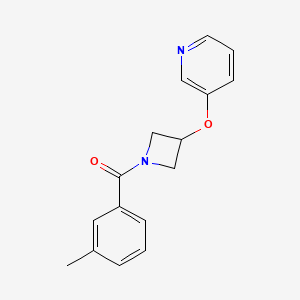

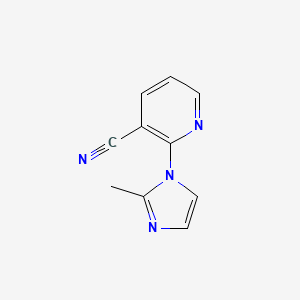

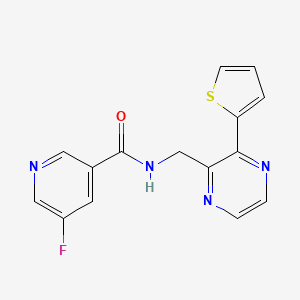

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone, also known as AZD-8055, is a small-molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overactivation of mTOR has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, mTOR inhibitors like AZD-8055 have emerged as promising therapeutic agents for these diseases.

科学的研究の応用

Antibiotics and Medicinal Chemistry

The 2-azetidinone ring system, commonly referred to as β-lactam , plays a pivotal role in antibiotics. Notably, penicillins, cephalosporins, carbapenems, and other broad-spectrum β-lactam antibiotics owe their efficacy to this ring structure . Researchers have explored novel derivatives of β-lactams, including 2-azetidinones, as potential therapeutic agents. Investigating the pharmacological activity of 3-pyrrole-substituted 2-azetidinones could lead to new antibiotics or antimicrobial agents.

Green Synthesis and Catalysis

The synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation represents a green and practical method . This approach allows for the introduction of various substituents at both the N-1 and C-4 positions of the 2-azetidinone ring. The rapidity and excellent yields observed in this reaction are attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation.

Organic Synthesis and Building Blocks

Beyond antibiotics, 2-azetidinones serve as versatile building blocks in organic synthesis. Researchers have employed them as part of the β-lactam synthon method to construct complex molecules . By exploring the reactivity of 3-pyrrole-substituted 2-azetidinones, scientists can expand their toolbox for creating diverse chemical entities.

Aggregation-Induced Emission Enhancement (AIEE)

While not directly related to the compound itself, pyrrolo[1,2-a]pyrimidines (synthetic applications of NH-pyrroles) exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . Researchers might explore similar phenomena in 3-pyrrole-substituted 2-azetidinones.

特性

IUPAC Name |

(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFWNOUFESOLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

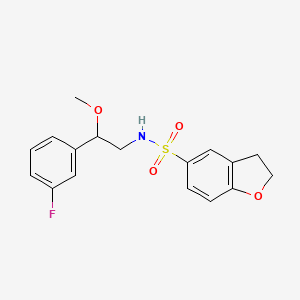

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)

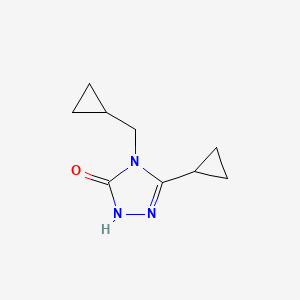

![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466271.png)

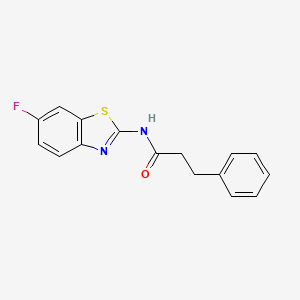

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)